molecular formula C12H18ClN B14040681 2-(2,5-Dimethylphenyl)pyrrolidine hcl

2-(2,5-Dimethylphenyl)pyrrolidine hcl

Cat. No.: B14040681
M. Wt: 211.73 g/mol
InChI Key: GZPFDUHEGASWAL-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)pyrrolidine HCl is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The pyrrolidine ring is a privileged structure in drug discovery, valued for its saturated nature and ability to explore three-dimensional pharmacophore space, which can enhance selectivity and improve the physicochemical properties of drug candidates . This specific compound features a stereogenic center, allowing researchers to investigate the critical role of chirality in ligand-receptor interactions, as the spatial orientation of substituents can lead to markedly different biological profiles . In scientific studies, closely related 2,5-dimethoxyphenylpyrrolidine analogues have been identified as novel, selective agonists for the serotonin 2A receptor (5-HT2AR), a prominent target in neuropharmacology . This makes the compound a valuable template for designing and synthesizing new chemical entities to probe complex biological pathways. Furthermore, structural derivatives of (2,5-dimethylphenyl)pyrrolidine have been utilized in the development of antiviral agents, demonstrating the scaffold's versatility in diverse therapeutic areas . Researchers can leverage this compound as a key intermediate to access novel biologically active molecules.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H

InChI Key

GZPFDUHEGASWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method involves the alkylation of pyrrolidine with 2,5-dimethylbenzyl chloride under basic conditions.

Reaction Scheme :
$$
\text{Pyrrolidine} + \text{2,5-Dimethylbenzyl Chloride} \xrightarrow{\text{Base}} \text{2-[(2,5-Dimethylphenyl)methyl]pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Detailed Procedure

  • Alkylation Step :

    • Reagents : Pyrrolidine, 2,5-dimethylbenzyl chloride, sodium hydroxide (base).
    • Solvent : Dichloromethane or toluene.
    • Conditions : Reflux (80–110°C) for 6–12 hours under inert atmosphere.
    • Mechanism : Nucleophilic substitution (SN2) at the benzyl carbon.
  • Salt Formation :

    • The free base is treated with hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
    • Yield : 70–85% after recrystallization.

Optimization Considerations

  • Base Selection : Sodium hydroxide or potassium carbonate are preferred for deprotonating pyrrolidine.
  • Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) may accelerate the reaction but complicate purification.

Industrial Production Methods

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time, and improved scalability.
  • Process :
    • Mixing : Automated systems ensure precise stoichiometric ratios of reactants.
    • Temperature Control : Maintained at 90–100°C for consistent product quality.

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures.
  • Chromatography : Reserved for high-purity batches (>99%) intended for pharmaceutical applications.

Physicochemical Properties

Property Value Source
IUPAC Name 2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride
Molecular Formula C₁₃H₂₀ClN
Molecular Weight 225.76 g/mol
Appearance White crystalline solid
Solubility Soluble in water, ethanol, DCM

Comparison of Synthesis Methods

Parameter Conventional Method Industrial Method
Reaction Time 6–12 hours 2–4 hours (continuous flow)
Yield 70–85% 85–92%
Purity 95–98% >99%
Scalability Limited to batch production Suitable for ton-scale

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(2,5-Dimethylphenyl)pyrrolidine HCl and its analogs:

Compound Name Molecular Formula Substituents on Phenyl Ring Pyrrolidine Modification Similarity Score* Key Features
This compound C12H17N·HCl 2,5-dimethyl HCl salt 1.00 Enhanced lipophilicity; potential steric hindrance from methyl groups
2-(2,4-Difluorophenyl)pyrrolidine HCl C10H11F2N·HCl 2,4-difluoro HCl salt 0.98 Increased electronegativity; improved metabolic stability
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl C10H11F2N·HCl 2,5-difluoro (R-enantiomer) HCl salt 0.98 Stereospecific activity; potential chiral recognition in binding
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C11H9Cl2NO2 2,6-dichloro (benzyl) 1,3-dione N/A Rigid dione structure; altered hydrogen-bonding capacity

*Similarity scores calculated based on structural alignment (e.g., Tanimoto index) .

Structural and Functional Analysis

a) Substituent Effects
  • Methyl vs. Fluoro Groups : The 2,5-dimethylphenyl substituent in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce binding affinity to polar targets compared to fluorinated analogs like 2-(2,4-Difluorophenyl)pyrrolidine HCl . Fluorine’s electronegativity can improve metabolic stability and modulate electronic interactions with receptors.
  • Chirality : The (R)-enantiomer of 2-(2,5-Difluorophenyl)pyrrolidine HCl highlights the role of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent binding kinetics or toxicity profiles .
b) Backbone Modifications
  • Pyrrolidine-1,3-dione Derivatives: Compounds like 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione () feature a diketone-modified pyrrolidine ring.

Physicochemical and Pharmacological Implications

  • Salt Forms : The HCl salt enhances bioavailability compared to free-base pyrrolidines, a critical factor in drug formulation .
  • Synthetic Accessibility : Fluorinated and chlorinated analogs may require more complex synthesis routes due to halogenation steps, whereas methyl-substituted derivatives are often easier to functionalize .

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